6-Nitrochroman-4-ol
CAS No.:
Cat. No.: VC18360001
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO4 |
|---|---|
| Molecular Weight | 195.17 g/mol |
| IUPAC Name | 6-nitro-3,4-dihydro-2H-chromen-4-ol |
| Standard InChI | InChI=1S/C9H9NO4/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5,8,11H,3-4H2 |
| Standard InChI Key | MKWZAANVJROAAP-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(C1O)C=C(C=C2)[N+](=O)[O-] |
Introduction
6-Nitrochroman-4-ol is a chemical compound with the CAS number 1270584-68-3. It is characterized by its molecular formula, C₉H₉NO₄, and a molecular weight of 195.17 g/mol . This compound belongs to the chroman family, which is known for its diverse biological activities and applications in pharmaceutical research.
Synthesis and Preparation
While specific synthesis methods for 6-Nitrochroman-4-ol are not widely detailed in the available literature, compounds in the chroman family are generally synthesized through condensation reactions involving phenols and aldehydes or ketones. The introduction of a nitro group typically involves nitration reactions, which require careful control of conditions to achieve the desired substitution pattern.
Biological and Chemical Applications
Although specific biological activities of 6-Nitrochroman-4-ol have not been extensively reported, compounds with similar structures have shown potential in various biological assays. For instance, chroman derivatives are known for their antioxidant, anti-inflammatory, and anticancer properties . The presence of a nitro group can enhance certain biological activities by altering the compound's reactivity and interaction with biological targets.
Safety and Handling
Handling 6-Nitrochroman-4-ol requires caution due to its potential to cause skin and eye irritation. It is classified under hazard statements related to skin and eye irritation, similar to other nitro-substituted compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume